![molecular formula C10H6N4O2 B13663914 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a triazole ring fused to an isoquinoline moiety, with a nitro group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Claisen–Schmidt condensation of a triazole derivative with an isoquinoline precursor in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
化学反応の分析
Types of Reactions: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Alkylation: Alkyl halides in the presence of a base are typically used for alkylation reactions.
Major Products:
Reduction of the nitro group: results in the formation of 7-amino-[1,2,4]triazolo[3,4-a]isoquinoline.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Alkylation: products include N-alkylated triazoloisoquinoline derivatives.
科学的研究の応用
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial properties.
作用機序
The mechanism of action of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with various molecular targets:
Oxidative Stress: The compound induces oxidative stress in cells, leading to DNA damage and apoptosis.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
類似化合物との比較
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties.
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcone Derivatives: Exhibits antifungal activities.
Uniqueness: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer research .
特性
分子式 |
C10H6N4O2 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
7-nitro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6N4O2/c15-14(16)9-3-1-2-8-7(9)4-5-13-6-11-12-10(8)13/h1-6H |
InChIキー |
HZRWDARWUAHUOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


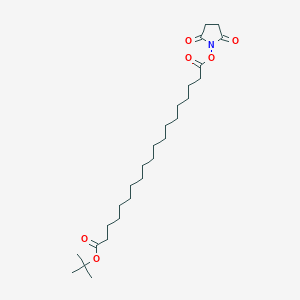
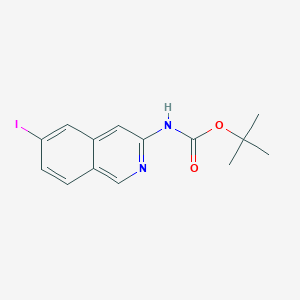
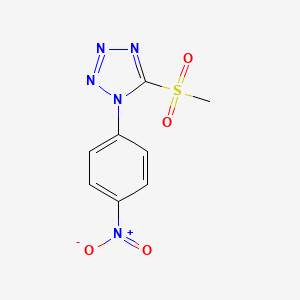
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
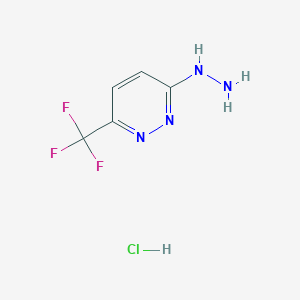
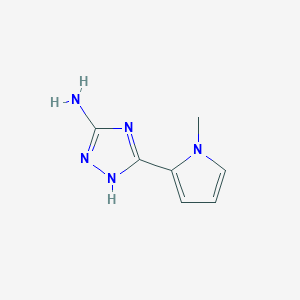
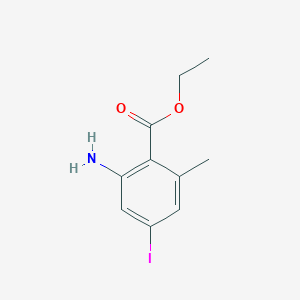
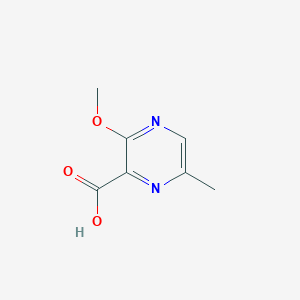
![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)

![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)


